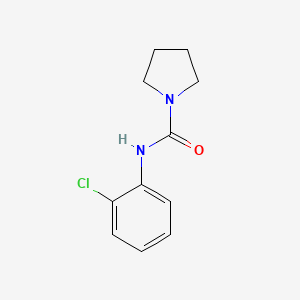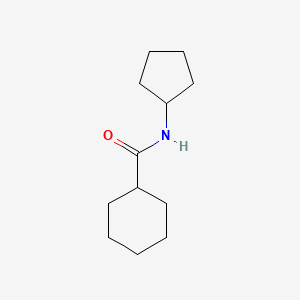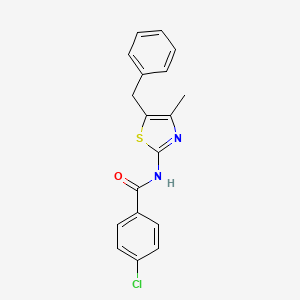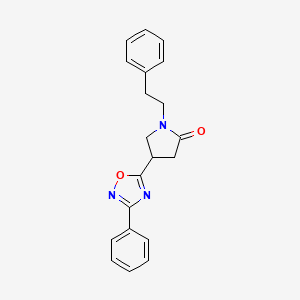![molecular formula C20H19N3O3 B7558287 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBDT, and it has a molecular formula C23H22N4O3.
作用機序
Further studies are needed to elucidate the mechanism of action of PBDT and its potential targets in various cellular processes.
4. Drug Delivery Systems: Researchers can explore the use of drug delivery systems to improve the bioavailability and efficacy of PBDT.
Conclusion
In conclusion, 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound with potential applications in various scientific research fields. The synthesis method involves the reaction of benzylamine, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and DCC in the presence of DMF and DCM. PBDT has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on PBDT.
実験室実験の利点と制限
The advantages of using 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one in lab experiments include its potential applications in various fields, including cancer research, neurodegenerative disease research, and antibacterial research. The compound is also relatively easy to synthesize and purify.
The limitations of using PBDT in lab experiments include its potential toxicity and the lack of comprehensive studies on its safety and efficacy. Further research is needed to determine the optimal concentration and dosage of PBDT for various applications.
将来の方向性
There are several future directions for research on 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, including:
1. Development of Novel Compounds: Researchers can use PBDT as a starting point to develop novel compounds with improved efficacy and safety profiles.
2. Clinical Trials: Further research is needed to determine the safety and efficacy of PBDT in human clinical trials.
3.
合成法
The synthesis of 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves the reaction of benzylamine, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and 1,3-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF) and dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours to form the desired compound. The product is purified using column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has various scientific research applications, including:
1. Cancer Research: PBDT has been shown to have potential anti-cancer properties. Studies have demonstrated that PBDT can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: PBDT has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that PBDT can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Antibacterial Properties: PBDT has been shown to have antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-5-8-15(10-17)19-21-20(26-22-19)16-11-18(24)23(13-16)12-14-6-3-2-4-7-14/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABSVSDNOCUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)


![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
